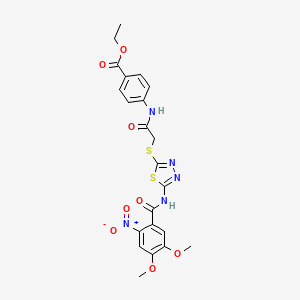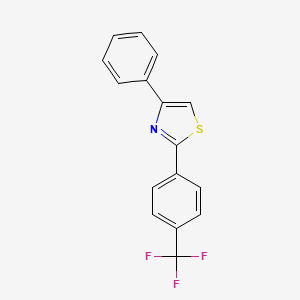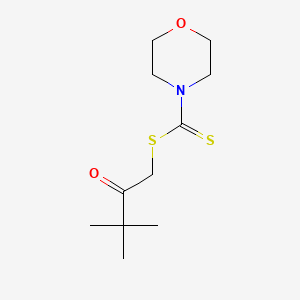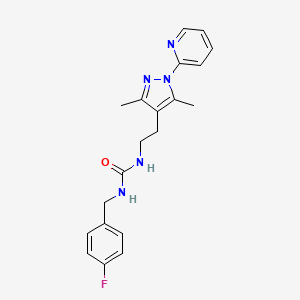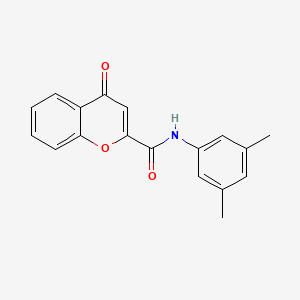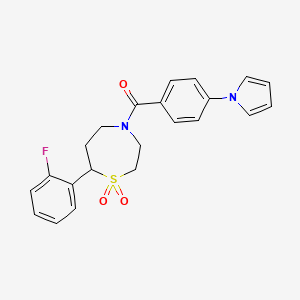
(4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone is an intricate molecule featuring multiple functional groups. Its structural complexity and functional diversity make it a fascinating subject for research and potential application in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone can involve several steps, starting from basic chemical building blocks. Initial synthesis might involve the preparation of 4-(1H-pyrrol-1-yl)phenyl through a coupling reaction of pyrrole and a phenyl halide. Separately, the 7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl moiety can be synthesized via a cyclization reaction of 2-fluoroaniline with thiazepane precursors. Finally, these two components are typically brought together via a nucleophilic substitution reaction using methanone as a linking agent under controlled conditions.
Industrial Production Methods:: For industrial-scale production, more efficient methods might be employed, such as continuous flow synthesis or using catalysts to speed up reaction times and increase yields. Optimized reaction conditions—temperature, pressure, and solvent choice—are crucial for maximizing product purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions::
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrole ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can target the methanone group, converting it to alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, particularly on the phenyl and pyrrole groups.
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like halogens or alkylating agents under acidic or basic conditions.
Oxidation: : N-oxide derivatives of the pyrrole ring.
Reduction: : Alcohol derivatives at the methanone linkage.
Substitution: : Halogenated or alkylated phenyl and pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : As a reactant in synthetic chemistry for creating novel compounds.
Medicine: : Investigated for pharmacological properties, possibly as a lead compound for drug development.
Industry: : Utilized in materials science for developing new materials with specific properties, such as in polymers or coatings.
Mecanismo De Acción
Molecular Targets and Pathways:: The precise mechanism depends on its application, but typically involves interactions with specific enzymes or receptors due to the presence of the pyrrole and phenyl groups. The compound may also interfere with biochemical pathways by mimicking or inhibiting natural substrates, affecting cellular processes.
Comparación Con Compuestos Similares
When compared with other similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone stands out due to:
The presence of both pyrrole and thiazepane rings, which is rare and provides a unique combination of chemical properties.
The fluorophenyl group, which can enhance its interactions with biological targets due to increased lipophilicity and metabolic stability.
Similar Compounds
Pyrrole-based compounds: : Differing in substituents on the pyrrole ring.
Thiazepane derivatives: : Varying in the nature of the substituents on the thiazepane ring.
Fluorophenyl-containing molecules: : Differ in the attached functional groups or core structure.
This multifaceted compound opens many doors for research and potential applications. Its synthesis, reactivity, and unique structure provide numerous opportunities to explore its capabilities further.
Propiedades
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c23-20-6-2-1-5-19(20)21-11-14-25(15-16-29(21,27)28)22(26)17-7-9-18(10-8-17)24-12-3-4-13-24/h1-10,12-13,21H,11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTAPZLSHSVSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
![N-(2,4-difluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953315.png)
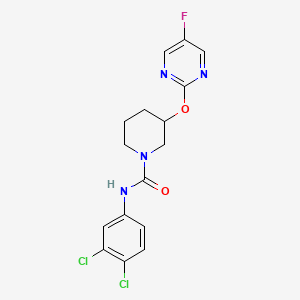

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide](/img/structure/B2953320.png)


![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)
![4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2953327.png)
